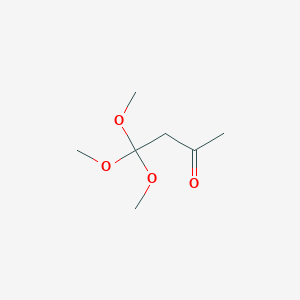

4,4,4-Trimethoxybutan-2-one

Description

Contextualization of 4,4,4-Trimethoxybutan-2-one within Organic Chemistry

This compound is an organic compound that, while not extensively documented in scientific literature, holds a place within the class of multi-functionalized carbonyl compounds. Its structure, featuring both a ketone and a trimethoxy acetal (B89532) group, suggests its potential as a versatile building block in organic synthesis. The presence of these functionalities allows for a range of chemical transformations, making it a molecule of interest for the construction of more complex chemical architectures.

Structural Features and Chemical Classifications of Multi-Methoxy Ketones

Multi-methoxy ketones are characterized by the presence of a ketone functional group and one or more methoxy (B1213986) groups. In the case of this compound, the three methoxy groups are situated on the terminal carbon (C4), forming an orthoester-like functionality, specifically a ketal. This arrangement classifies the compound as a β-keto acetal. The general structure of β-keto acetals provides a masked β-aldehyde or β-keto functionality, which can be revealed under specific reaction conditions, typically acidic hydrolysis. google.combeilstein-journals.org The ketone at the C2 position has an adjacent methylene (B1212753) group (C3), the protons of which are acidic and can be removed to form an enolate, a key reactive intermediate in many carbon-carbon bond-forming reactions. masterorganicchemistry.compdx.edu

Rationale for Investigating this compound in Academic Research

The investigation of compounds like this compound in academic research is driven by the continuous search for novel synthetic methodologies and building blocks. A single literature reference points to its use in an approach to synthesize highly oxygenated bromonaphthoquinones. molaid.com This suggests its role as a precursor in the synthesis of complex natural products or their analogues. The dual functionality of a ketone and a protected carbonyl group (as the acetal) allows for selective reactions at different sites of the molecule, a valuable attribute in multi-step organic synthesis. Research into such compounds can lead to the development of new synthetic routes to important molecular scaffolds.

Overview of Research Scope and Methodological Approaches

The study of a compound such as this compound would typically encompass several areas. The primary focus would be on its synthesis and purification. Following its successful preparation, its reactivity would be explored, particularly the selective manipulation of the ketone and acetal functional groups. This would involve studying its behavior under various reaction conditions, such as with different nucleophiles, electrophiles, and reducing or oxidizing agents.

Methodological approaches to characterize this compound would rely heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming its structure. google.com Infrared (IR) spectroscopy would identify the presence of the carbonyl group, while mass spectrometry (MS) would determine its molecular weight and fragmentation pattern. Due to the limited specific data available for this compound, much of the understanding of its properties and reactivity is inferred from the study of related β-keto acetals and multi-methoxy ketones. researchgate.netnih.gov

Detailed Research Findings

Given the sparse direct research on this compound, this section will detail the general characteristics and reactivity expected for a compound of this nature, based on established principles of organic chemistry and data from analogous structures.

Synthesis of β-Keto Acetals

The synthesis of β-keto acetals can be approached in several ways. One common method involves the reaction of an enolate of a ketone with an orthoformate. For this compound, this could theoretically involve the reaction of the enolate of acetone (B3395972) with trimethyl orthoformate, though this specific reaction is not documented. A more general and often higher-yielding approach is the reaction of an alkali metal formyl ketone with an alcohol in the presence of an acid catalyst under anhydrous conditions. google.com For instance, the sodium salt of formyl acetone could be reacted with methanol (B129727) and hydrogen chloride to produce the dimethyl acetal of acetoacetaldehyde. google.com

Another synthetic strategy involves the acid-catalyzed hydrolysis of α-oxo ketene (B1206846) N,S-acetals in the presence of an alcohol. beilstein-journals.orgresearchgate.net While not a direct synthesis of a trimethoxy compound, these methods highlight the general strategies for forming β-keto acetal structures.

Chemical Properties

The physical and chemical properties of this compound are not widely reported. However, we can infer some general properties based on its structure and comparison with similar compounds.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₇H₁₄O₄ | Based on IUPAC Name |

| Molecular Weight | 162.18 g/mol | Calculated from Molecular Formula |

| Appearance | Likely a liquid at room temperature | Inferred from similar small organic molecules |

| Boiling Point | Estimated 180-220 °C | Comparison with other ketones and acetals of similar molecular weight |

| Solubility | Soluble in common organic solvents | General property of similar organic compounds |

Spectroscopic Data

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks | Assignment |

| ¹H NMR | ~2.2 ppm (s, 3H) | -C(O)CH₃ |

| ~2.9 ppm (s, 2H) | -C(O)CH₂ CH- | |

| ~3.3 ppm (s, 9H) | -C(OCH₃ )₃ | |

| ¹³C NMR | ~208 ppm | C =O |

| ~45 ppm | -C(O)C H₂- | |

| ~30 ppm | -C(O)C H₃ | |

| ~100 ppm | -C (OCH₃)₃ | |

| ~52 ppm | -OC H₃ | |

| IR (cm⁻¹) | ~1715 cm⁻¹ (strong) | C=O stretch |

| ~1100-1200 cm⁻¹ (strong) | C-O stretch (acetal) |

Note: These are predicted values and may differ from experimental data.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61539-56-8 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

4,4,4-trimethoxybutan-2-one |

InChI |

InChI=1S/C7H14O4/c1-6(8)5-7(9-2,10-3)11-4/h5H2,1-4H3 |

InChI Key |

JLQAYDQFPGGMMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(OC)(OC)OC |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for 4,4,4 Trimethoxybutan 2 One

Natural Sources and Biological Matrices

Identification in Diverse Natural Extracts

A thorough search of chemical databases and scientific literature yields no reports of 4,4,4-Trimethoxybutan-2-one being isolated from any plant, animal, fungal, or microbial sources. While structurally related compounds, such as other ketones and methoxylated molecules, are abundant in nature, this specific compound appears to be absent. For instance, a study on chemical constituents of certain plant extracts identified 1,3,4-Trimethoxy-butan-2-ol, a structurally similar alcohol, but not the ketone this compound.

Exploration of Biosynthetic Pathways (Conceptual)

Given that this compound has not been found in nature, there are no known biosynthetic pathways for its formation. Conceptually, its synthesis in a biological system would require a series of highly specific enzymatic reactions. This could hypothetically involve a polyketide synthase (PKS) or a related pathway to construct the four-carbon backbone, followed by precise methylation at the C4 position by methyltransferase enzymes. However, this remains purely speculative as no such pathway has been identified.

Advanced Separation and Purification Techniques

The isolation of a hypothetical natural this compound from a complex mixture would rely on standard and advanced techniques used in natural product chemistry. The choice of method would be dictated by the polarity and stability of the compound.

Chromatographic Approaches for Isolation from Complex Mixtures

Chromatography is a fundamental tool for the separation of chemical compounds. For a moderately polar compound like a ketone, several chromatographic methods would be applicable.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a powerful technique for purification. A normal-phase column (e.g., silica (B1680970) gel) with a non-polar mobile phase, or more commonly, a reversed-phase column (e.g., C18) with a polar mobile phase (like methanol-water or acetonitrile-water mixtures), could be employed. molaid.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to create a colored or UV-active derivative, facilitating detection. molaid.com

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could be used for both analysis and purification. The choice of the stationary phase is crucial for achieving good separation.

Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis of fractions and to determine the optimal solvent system for column chromatography. molaid.com

A summary of potentially applicable chromatographic techniques is provided in the table below.

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Principle of Separation |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Methanol (B129727)/Water Gradient | Partitioning based on polarity |

| Gas Chromatography (GC) | Polysiloxane-based | Inert Gas (e.g., Helium) | Partitioning based on volatility and interaction with stationary phase |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane (B92381) | Adsorption and partitioning based on polarity |

Non-Polar Solvent Extraction Strategies for Natural Products

The initial step in isolating a natural product is typically extraction from the source material. The choice of solvent is critical and is based on the principle of "like dissolves like". For a compound with three methoxy (B1213986) groups and a ketone functional group, a solvent of intermediate polarity would likely be most effective. However, non-polar solvents are also a key part of many extraction strategies.

A common approach is sequential extraction, where the biomass is first extracted with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Subsequently, solvents of increasing polarity, such as dichloromethane, ethyl acetate, and then methanol, are used to isolate compounds with varying polarities.

Alternatively, liquid-liquid extraction can be used to partition compounds between two immiscible solvents, such as a polar solvent (e.g., water or methanol) and a non-polar solvent (e.g., hexane or chloroform). This separates compounds based on their relative solubilities in the two phases.

The table below outlines some common non-polar solvents and their typical applications in natural product extraction.

| Solvent | Polarity | Typical Compounds Extracted |

| n-Hexane | Non-Polar | Fats, oils, waxes, non-polar terpenoids |

| Chloroform | Non-Polar | Terpenoids, flavonoids, fats, oils |

| Petroleum Ether | Non-Polar | Lipids, steroids, other non-polar compounds |

| Ethyl Acetate | Intermediate-Polar | Flavonoids, alkaloids, compounds of intermediate polarity |

Synthetic Strategies and Chemical Derivatization of 4,4,4 Trimethoxybutan 2 One

Retrosynthetic Analysis of 4,4,4-Trimethoxybutan-2-one

Retrosynthetic analysis is a method used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. scitepress.orgias.ac.inicj-e.org For this compound, two primary disconnections are logical.

The most evident disconnection is at the C2-C3 bond, which is an alpha-carbon bond to the ketone. This bond cleavage, following the logic of an aldol-type reaction, leads to two synthons: an acetone (B3395972) enolate anion and a cationic species representing the trimethylorthoacetate moiety. These synthons correspond to readily available synthetic equivalents: acetone (or a pre-formed enolate equivalent like a lithium enolate or silyl (B83357) enol ether) and an electrophilic derivative of trimethylorthoacetate.

A second possible disconnection is at the C3-C4 bond. However, this is synthetically less straightforward as it does not correspond to a high-yielding and reliable bond-forming reaction. Therefore, the C2-C3 disconnection represents the most strategically sound approach for a synthesis plan.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule (TM) | Disconnection | Synthons | Synthetic Equivalents |

| This compound | C2–C3 Bond (Aldol-type) | Acetone Enolate (nucleophile) & Trimethylorthoacetyl Cation (electrophile) | Acetone + Base (e.g., LDA) & Methyl Trimethylorthoacetate |

Convergent and Divergent Synthetic Pathways

Building upon the retrosynthetic analysis, synthetic pathways can be designed. These can be convergent, where different fragments are prepared separately and then combined, or divergent, where a common intermediate is used to create a variety of related structures. scitepress.org

Development of Efficient and Selective Synthetic Routes

A plausible and efficient linear synthesis of this compound would involve the nucleophilic addition of an acetone enolate to an appropriate electrophile. To achieve selectivity and avoid the self-condensation of acetone, a pre-formed lithium enolate of acetone, generated by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), would be ideal. This enolate could then react with methyl trimethylorthoacetate. While methyl trimethylorthoacetate itself is not highly electrophilic, its reaction with enolates can be promoted, sometimes with Lewis acid catalysis. ub.edu

An alternative approach could be inspired by the synthesis of the related compound, 2,4,4-trimethoxybutan-1-amine. organic-chemistry.orgacs.org In that synthesis, 1,1,3,3-tetramethoxypropane (B13500) was used as a precursor. acs.org A similar strategy for the target ketone is conceivable, though specific reagents would need to be developed.

The concept of convergent synthesis is a powerful strategy for building complex molecules efficiently. scitepress.org While this compound is a relatively simple molecule, a convergent approach could be envisioned for more complex analogues, where the ketone-containing fragment and the orthoester-containing fragment are synthesized separately before being joined.

Stereocontrolled Synthesis of this compound and Analogues

The parent molecule, this compound, is achiral and therefore does not require stereocontrol in its synthesis. However, the synthesis of chiral analogues, which would have substituents at the C3 position, would necessitate stereocontrolled methods.

For instance, an asymmetric aldol-type reaction could be employed. This could involve the use of a chiral auxiliary on the acetone fragment or the use of a chiral catalyst to control the facial selectivity of the enolate's attack on the electrophile. The development of methods for the stereocontrolled synthesis of molecules with adjacent stereocenters is a significant area of research in organic chemistry.

Functional Group Transformations and Reactivity Profiling

The chemical behavior of this compound is dictated by its two primary functional groups: the ketone and the orthoester (a protected carboxylic acid derivative).

Reactions Involving the Ketone Moiety (e.g., Reduction, Oxidation, Nucleophilic Addition)

The ketone carbonyl group is a site of rich reactivity. It is susceptible to attack by a wide range of nucleophiles and can be reduced or, under harsh conditions, oxidized.

Reduction: The ketone can be selectively reduced to a secondary alcohol, 4,4,4-trimethoxybutan-2-ol, using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this transformation.

Oxidation: Oxidation of the ketone is less common. Strong oxidizing agents under forcing conditions would likely lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl.

Nucleophilic Addition: The ketone is an excellent electrophile for various carbon-based nucleophiles. For example, reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would yield tertiary alcohols after an aqueous workup. The Wittig reaction, using a phosphorus ylide (Ph₃P=CHR), could be used to convert the ketone into an alkene.

Table 2: Selected Reactions of the Ketone Moiety

| Reaction Type | Reagent(s) | Product |

| Reduction | 1. NaBH₄, MeOH | 4,4,4-Trimethoxybutan-2-ol |

| Nucleophilic Addition (Grignard) | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 2-Methyl-4,4,4-trimethoxybutan-2-ol |

| Wittig Olefination | Ph₃P=CH₂, THF | 2-Methylidene-4,4,4-trimethoxybutane |

Transformations of Methoxy (B1213986) Groups and Related Acetal (B89532)/Ketal Chemistry

The trimethoxymethyl group is an orthoester, which functions as a protected form of a methyl ester. Orthoesters, like other acetals and ketals, are stable to basic and nucleophilic conditions but are sensitive to acid. organic-chemistry.org

Hydrolysis: The most significant reaction of the orthoester group is its hydrolysis under aqueous acidic conditions. Treatment of this compound with aqueous acid (e.g., HCl or H₂SO₄) will hydrolyze the orthoester to the corresponding methyl ester, yielding methyl 3-oxobutanoate (methyl acetoacetate). This reaction proceeds via protonation of one of the methoxy groups, followed by elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion, which is then attacked by water. Two further elimination/addition steps yield the final ester product. This transformation highlights the utility of the orthoester as a protecting group for a carboxylic acid derivative that is stable to the basic conditions often required for manipulating the ketone functionality.

Table 3: Hydrolysis of the Orthoester Moiety

| Reactant | Reagent(s) | Product |

| This compound | H₃O⁺ (aq. acid), heat | Methyl 3-oxobutanoate + Methanol |

Derivatization Pathways for Advanced Intermediates

The chemical structure of this compound, featuring both a ketone and an acetal functional group, offers a versatile platform for the synthesis of a variety of advanced intermediates. The reactivity of the β-keto acetal moiety allows for a range of derivatization reactions, primarily targeting the carbonyl group and the active methylene (B1212753) protons, leading to the formation of diverse heterocyclic and acyclic compounds. These transformations are crucial for building molecular complexity and accessing novel chemical entities.

One of the most significant derivatization pathways for β-keto acetals, and by extension this compound, is their use as precursors in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl-like nature of the molecule allows for condensation reactions with various binucleophilic reagents to form stable ring systems. For example, the reaction with hydrazine (B178648) derivatives leads to the formation of pyrazoles, while reaction with amidines or ureas can yield pyrimidines. acs.org These heterocyclic scaffolds are of considerable interest in medicinal chemistry and materials science.

Furthermore, the active methylene group, positioned between the ketone and the acetal, is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include aldol-type reactions, Mannich reactions, and Michael additions, expanding the molecular framework and introducing additional functional groups for further manipulation. rsc.orgnih.gov The acetal group, generally stable under basic and neutral conditions, can be hydrolyzed under acidic conditions to reveal a carboxylic acid or ester functionality at the C4 position, providing another handle for derivatization.

The following tables outline key derivatization reactions applicable to this compound for the generation of advanced intermediates, based on established reactivity of β-keto acetals and related compounds.

Table 1: Heterocycle Synthesis from β-Keto Acetals

| Reagent | Resulting Heterocycle | Reaction Conditions | Reference |

| Hydrazine (or substituted hydrazines) | Pyrazole (B372694) | Acid or base catalysis | acs.org |

| Hydroxylamine (B1172632) | Isoxazole (B147169) | Typically under mildly acidic to neutral conditions | General knowledge on β-dicarbonyl reactivity |

| Urea | Pyrimidin-2-one | Strong acid or base catalysis | acs.org |

| Guanidine | 2-Aminopyrimidine | Basic conditions | acs.org |

| Amidines | Substituted Pyrimidines | Basic or acidic conditions | acs.org |

Table 2: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagents | Product Type | General Conditions | Reference |

| Aldol-Type Reaction | Aldehydes or Ketones | β-Hydroxy-β'-keto acetal | Base or acid catalysis | nih.gov |

| Mannich Reaction | Formaldehyde, Secondary Amine | β-Amino-β'-keto acetal | Acid catalysis | rsc.org |

| Michael Addition | α,β-Unsaturated Carbonyls | γ-Dicarbonyl compounds | Base catalysis | General knowledge on β-dicarbonyl reactivity |

| Alkylation | Alkyl Halides | α-Alkyl-β-keto acetal | Strong base (e.g., NaH, LDA) | General knowledge on β-dicarbonyl reactivity |

Table 3: Other Derivatization Reactions

| Reaction Type | Reagents | Product Type | General Conditions | Reference |

| α-Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | α-Halo-β-keto acetal | Radical initiator or acid/base catalysis | google.com |

| Reduction of Ketone | Sodium Borohydride (NaBH₄) | β-Hydroxy acetal | Protic solvent (e.g., Methanol, Ethanol) | General knowledge on ketone reduction |

| Thionation | Lawesson's Reagent | β-Thioketo acetal | Anhydrous solvent (e.g., Toluene, THF), heat | chim.it |

These derivatization strategies highlight the synthetic utility of this compound as a building block for accessing a wide array of more complex molecules and advanced intermediates. The specific reaction conditions can be tailored to achieve desired selectivity and yield, opening avenues for the development of novel compounds with potential applications in various fields of chemical science.

Mechanistic Investigations and Reaction Dynamics of 4,4,4 Trimethoxybutan 2 One

Elucidation of Reaction Mechanisms for Key Transformations

The key transformations of 4,4,4-Trimethoxybutan-2-one would involve reactions at the ketone carbonyl, the acetal (B89532) group, or the α-carbon.

Acetal Group Reactivity: The trimethoxyacetal group is susceptible to hydrolysis under acidic conditions. The generally accepted mechanism for acetal hydrolysis proceeds through several steps. masterorganicchemistry.com Initially, one of the methoxy (B1213986) groups is protonated by an acid catalyst, converting it into a good leaving group (methanol). Subsequent elimination of methanol (B129727) generates a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by water on this carbocation, followed by deprotonation, yields a hemiacetal and another equivalent of methanol. This process would repeat to ultimately yield the corresponding carboxylic acid or, under milder conditions, potentially a methyl ester if hydrolysis is not complete.

Ketone and α-Carbon Reactivity: The ketone group allows for nucleophilic addition reactions at the carbonyl carbon. More significantly, the presence of protons on the α-carbon (C3) makes them acidic and susceptible to deprotonation to form an enolate. This enolate is a key nucleophilic intermediate for various carbon-carbon bond-forming reactions.

In reactions involving both functional groups, such as catalytic aldol-type reactions, a plausible mechanism involves the formation of a metal enolate at the ketone end of the molecule. For instance, in reactions with other electrophiles, a chiral transition metal complex could coordinate to the β-dicarbonyl moiety to form a chiral metal enolate. nii.ac.jp Simultaneously, a proton generated in this process could activate an electrophile. nii.ac.jp

Kinetic and Thermodynamic Studies of this compound Reactivity

While specific kinetic and thermodynamic data for this compound are not documented in available literature, the kinetics of its potential reactions can be inferred from studies of similar compounds.

Acetal Hydrolysis: For the acid-catalyzed hydrolysis of acetals, the rate-determining step is often the formation of the carbocation intermediate after the departure of the alcohol leaving group. masterorganicchemistry.com The stability of this carbocation influences the reaction rate.

Enolate Reactions: The kinetics of reactions involving the enolate would be dependent on several factors, including the concentration and strength of the base used for deprotonation, the stability of the resulting enolate, and the reactivity of the electrophile. The thermodynamic aspect of enolate formation is governed by the pKa of the α-proton, which is influenced by the electron-withdrawing nature of the adjacent ketone and acetal groups.

Studies on related β-keto esters in aldol-type reactions have shown that the reaction can be slow and may not reach completion, sometimes leading to catalyst decomposition, especially with less reactive substrates. nii.ac.jp

Catalytic Approaches in this compound Chemistry

Catalysis is crucial for controlling the reactivity and selectivity of bifunctional molecules like this compound.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for reactions of β-keto acetals. Lewis acids such as titanium tetrachloride (TiCl₄) and aluminum trichloride (B1173362) (AlCl₃) have been employed to catalyze the allylation of β-keto acetals using allyltrimethylsilane. rsc.org These reactions demonstrate chemoselectivity, with the choice of Lewis acid influencing whether the reaction occurs at the ketone or the acetal. For example, stoichiometric amounts of TiCl₄ can promote diallylation, whereas AlCl₃ can favor monoallylation at the ketone. rsc.org

Transition metal complexes, such as those of palladium(II) and platinum(II), have also been used as homogeneous catalysts for reactions of related β-keto esters. nii.ac.jp These catalysts can form chiral enolates, paving the way for stereoselective transformations.

| Catalyst Type | Example Catalyst | Reaction Type | Substrate Class | Observations | Reference |

| Homogeneous Lewis Acid | TiCl₄ | Allylation | β-keto acetal | Promotes diallylation | rsc.org |

| Homogeneous Lewis Acid | AlCl₃ | Allylation | β-keto acetal | Favors monoallylation at the ketone | rsc.org |

| Homogeneous Transition Metal | Pd(II) complex | Aldol-type | β-keto ester | Forms chiral enolates | nii.ac.jp |

| Homogeneous Transition Metal | Pt(II) complex | Aldol-type | β-keto ester | More resistant to decomposition than Pd(II) | nii.ac.jp |

Heterogeneous Catalysis: While specific examples of heterogeneous catalysis involving this compound are not readily available, one could envision the use of solid acid catalysts (e.g., zeolites, acidic resins) for reactions such as acetal hydrolysis. Heterogeneous catalysts offer advantages in terms of separation and reusability, which are significant for industrial applications.

Controlling the stereochemistry is a key challenge in the synthesis of complex molecules. For a molecule like this compound, reactions at the ketone or α-carbon can create new stereocenters.

Enantioselective Catalysis: The first catalytic asymmetric aldol-type reaction of O,O-acetals has been achieved using chiral palladium(II) and platinum(II) complexes. nii.ac.jpnih.gov In these reactions, chiral metal enolates derived from prochiral β-keto esters act as key intermediates. This approach demonstrates that it is possible to achieve high enantioselectivity in reactions involving the enolate of a β-dicarbonyl system with an acetal-derived electrophile. Although tested on β-keto esters, this principle is directly applicable to the β-keto acetal structure of this compound.

Diastereoselective Catalysis: The nature of the β-substituent in β-keto acetals has been shown to govern the diastereoselectivity in allylation reactions. rsc.org Furthermore, the choice of Lewis acid catalyst can also influence the product distribution, highlighting the role of the catalyst in controlling diastereoselectivity.

Applications in Advanced Organic Synthesis

4,4,4-Trimethoxybutan-2-one as a Synthetic Building Block

Organic building blocks are fundamental units used for the construction of more complex molecules. boronmolecular.com The utility of this compound in this capacity stems from its two distinct reactive sites: the ketone carbonyl group and the orthoester. The orthoester can be considered a protected form of a carboxylic acid, which adds to the compound's versatility.

Role in the Construction of Complex Molecular Architectures

The dual functionality of this compound allows for its participation in a variety of carbon-carbon bond-forming reactions, making it a potentially valuable precursor in the synthesis of complex molecular frameworks. The ketone moiety can undergo classical reactions such as aldol (B89426) additions, Wittig reactions, and Grignard additions to elaborate the carbon skeleton.

For instance, the methyl group adjacent to the ketone is amenable to deprotonation to form an enolate, which can then react with various electrophiles. This reactivity allows for the introduction of diverse substituents at the C-3 position. Furthermore, the orthoester group can be hydrolyzed under acidic conditions to reveal a carboxylic acid, which can then be used for amide bond formation or other transformations. This latent functionality provides strategic flexibility in a multi-step synthesis.

A hypothetical synthetic sequence illustrating this potential is outlined below:

| Step | Reaction Type | Reactant | Product | Purpose |

| 1 | Enolate Alkylation | This compound + Alkyl Halide (R-X) | 3-Alkyl-4,4,4-trimethoxybutan-2-one | Introduction of an alkyl group at the α-carbon. |

| 2 | Ketone Reduction | 3-Alkyl-4,4,4-trimethoxybutan-2-one + NaBH₄ | 3-Alkyl-4,4,4-trimethoxybutan-2-ol | Conversion of the ketone to a secondary alcohol. |

| 3 | Orthoester Hydrolysis | 3-Alkyl-4,4,4-trimethoxybutan-2-ol + H₃O⁺ | 3-Alkyl-3-hydroxybutanoic acid | Unmasking of the carboxylic acid functionality. |

This sequence transforms a relatively simple starting material into a more complex, functionalized molecule that could serve as an intermediate in the synthesis of natural products or pharmaceuticals.

Utility as a Chiral Auxiliary or Precursor

A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthesis to achieve the selective formation of one enantiomer. wikipedia.orgchemeurope.com For this compound to be utilized as a chiral precursor, it would first need to be resolved into its individual enantiomers, as it is a chiral molecule. However, there is no readily apparent chiral center in its structure.

Conceptually, if a chiral center were introduced, for example by an asymmetric reduction of the ketone or an asymmetric alkylation at the alpha-carbon, the resulting chiral molecule could potentially serve as a building block for the synthesis of enantiomerically pure compounds. mdpi.com

The general principle of a chiral auxiliary involves three main steps:

Covalent attachment of the auxiliary to a prochiral substrate.

A diastereoselective transformation of the resulting compound.

Removal of the auxiliary to yield the desired enantiomerically enriched product. wikipedia.org

While there is no documented use of this compound as a chiral auxiliary, its structure does not inherently lend itself to this application without significant modification. Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. researchgate.net

Contribution to Novel Synthetic Methodologies

The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry. mdpi.comnih.gov The unique combination of a ketone and an orthoester in this compound offers the potential for the development of new synthetic transformations.

For example, the orthoester functionality could be exploited in reactions beyond its role as a protecting group. Orthoesters are known to react with enol ethers in the presence of a Lewis acid to form 1,3-dicarbonyl compounds. A novel intramolecular variant of this reaction could potentially be developed with a suitably modified derivative of this compound.

Furthermore, the proximity of the ketone and the orthoester might enable unique tandem or cascade reactions. For instance, a reaction could be initiated at the ketone, with a subsequent step involving the orthoester, all in a one-pot procedure. Such methodologies would be highly efficient, reducing the number of synthetic steps, purification procedures, and waste generation.

Potential in the Synthesis of Heterocyclic Systems (Conceptual)

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. nih.gov The functional groups present in this compound make it a conceptually attractive starting material for the synthesis of various heterocyclic systems.

The general strategy would involve reacting this compound with a bifunctional nucleophile, where each nucleophilic site reacts with one of the electrophilic centers of the butanone derivative (the ketone carbon and the orthoester carbon after activation).

Conceptual Synthetic Routes to Heterocycles:

Pyrimidines: Reaction with amidines could lead to the formation of pyrimidine (B1678525) rings. The amidine could first condense with the ketone, followed by cyclization and elimination involving the orthoester.

Pyrazoles: Condensation with hydrazine (B178648) would be expected to initially form a hydrazone at the ketone position. Subsequent intramolecular cyclization with the orthoester would yield a pyrazole (B372694) derivative.

Isoxazoles: A similar reaction with hydroxylamine (B1172632) would likely produce an oxime, which could then undergo cyclization to form an isoxazole (B147169) ring.

The following table outlines these conceptual transformations:

| Target Heterocycle | Bifunctional Nucleophile | Key Intermediate | Conceptual Product |

| Pyrimidine | Amidine (e.g., acetamidine) | Imine/Enamine | Substituted Pyrimidine |

| Pyrazole | Hydrazine | Hydrazone | Substituted Pyrazole |

| Isoxazole | Hydroxylamine | Oxime | Substituted Isoxazole |

These proposed synthetic pathways are based on well-established principles of heterocyclic synthesis and highlight the conceptual potential of this compound as a versatile precursor for a range of important heterocyclic scaffolds.

Theoretical and Computational Chemistry of 4,4,4 Trimethoxybutan 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic properties of organic molecules. nrel.govaspbs.com For 4,4,4-Trimethoxybutan-2-one, these methods can determine its three-dimensional geometry, the distribution of electron density, and the energies of its various possible arrangements in space. Methods like DFT (e.g., using functionals like B3LYP or M06-2X) combined with appropriate basis sets (e.g., 6-31G* or def2-TZVP) offer a balance of computational cost and accuracy for calculating properties such as optimized geometries, enthalpies of formation, and vibrational frequencies. nrel.govepstem.netmdpi.com

The flexible acyclic structure of this compound allows for a multitude of conformations arising from rotation around its single bonds. The most significant rotations are around the C2-C3 bond and the C4-O bonds of the three methoxy (B1213986) groups. Conformational analysis aims to identify the most stable conformers (lowest energy states) and the energy barriers between them. upenn.eduiscnagpur.ac.in

The rotation around the central C2-C3 bond is particularly important. A potential energy surface scan would reveal the relative energies of staggered and eclipsed conformations. The staggered conformers are generally more stable as they minimize torsional strain by maximizing the distance between bulky groups. In this molecule, the key groups are the methyl group on C2 and the trimethoxymethyl group on C3. Steric hindrance between the carbonyl oxygen, the C1 methyl group, and the three methoxy groups dictates the relative stability of the different staggered and eclipsed forms.

A hypothetical analysis would suggest that the most stable conformer would arrange the bulky trimethoxymethyl group and the acetyl group in a staggered (anti-periplanar or gauche) orientation to minimize van der Waals repulsion.

Table 1: Hypothetical Relative Energies of C2-C3 Rotamers

| Dihedral Angle (H3C-C2-C3-C4) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 60° | Gauche | 0.0 |

| 120° | Eclipsed | 3.5 |

| 180° | Anti | 0.8 |

| 240° | Eclipsed | 4.0 |

| 300° | Gauche | 0.0 |

Note: This data is illustrative and represents a plausible outcome of a DFT calculation. The gauche conformer might be stabilized by intramolecular interactions, making it slightly lower in energy than the anti conformer.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. csus.edubyjus.com The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as an electron donor (a nucleophile). For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the carbonyl oxygen and the oxygen atoms of the methoxy groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electron acceptor (an electrophile). The LUMO is anticipated to be centered on the carbonyl group, specifically the antibonding π* (C=O) orbital.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.gov Computational calculations can precisely map these orbitals and quantify their energies, providing a predictive tool for how the molecule will interact with other reagents. For instance, the localization of the LUMO on the carbonyl carbon suggests that this site is the primary target for nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies

| Orbital | Energy (eV) | Description | Predicted Reactivity |

|---|---|---|---|

| LUMO | -1.2 | Centered on the C=O π* orbital | Site for nucleophilic attack |

| HOMO | -9.5 | Centered on oxygen lone pairs | Site for electrophilic/proton attack |

Note: These energy values are hypothetical, based on typical values for similar ketones and ethers.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in isolation (in the gas phase) or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. wikipedia.orgnih.gov An MD simulation of this compound, for example in a box of water molecules, would track the movements of all atoms based on a force field that describes the inter- and intramolecular forces.

These simulations can reveal:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute. The carbonyl oxygen would be expected to act as a hydrogen bond acceptor, leading to a structured solvation shell.

Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution, providing a more realistic picture than static calculations. uzh.ch

Transport Properties: Properties like the diffusion coefficient can be calculated, which are relevant to its behavior in solution.

By analyzing the trajectories of the atoms, one can compute radial distribution functions (RDFs) to quantify the probability of finding a solvent atom at a certain distance from a solute atom. For instance, an RDF for the water hydrogens around the carbonyl oxygen would show a sharp peak at a short distance, confirming hydrogen bonding.

Prediction of Spectroscopic Signatures and Chemical Properties

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data or identifying unknown compounds. epstem.net

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field (often using the GIAO method), one can predict the ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical shifts can be correlated with experimental values to confirm the structure. The calculations would predict distinct signals for the C1 methyl protons, the C3 methylene (B1212753) protons, and the methoxy protons, with chemical shifts influenced by the electronegativity of the nearby oxygen atoms and the carbonyl group.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies allows for the prediction of the IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). A strong absorption band corresponding to the C=O carbonyl stretch would be a prominent predicted feature, typically expected in the 1715-1730 cm⁻¹ region.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (referenced to TMS)

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 | -CH₃ | 2.15 | 29.5 |

| C2 | C=O | - | 207.0 |

| C3 | -CH₂- | 2.90 | 45.0 |

| C4 | C(OCH₃)₃ | - | 101.5 |

Note: This data is illustrative, based on standard chemical shift correlations for ketones and acetals. Actual calculated values would depend on the level of theory and basis set used.

Advanced Analytical Methodologies for 4,4,4 Trimethoxybutan 2 One Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for separating 4,4,4-Trimethoxybutan-2-one from any impurities or byproducts and for its initial identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that serves as a molecular fingerprint. nih.govmdpi.combrjac.com.br

The identification of this compound is achieved by analyzing its mass spectrum. The molecular ion peak [M]+ would correspond to its molecular weight. Subsequent fragmentation provides structural information. Key fragmentation pathways for this compound would likely involve the loss of methoxy (B1213986) groups (-OCH3) and cleavage adjacent to the carbonyl group (alpha-cleavage).

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula |

|---|---|---|

| 162 | [M]+ (Molecular Ion) | [C7H14O4]+ |

| 131 | [M - OCH3]+ | [C6H11O3]+ |

| 119 | [M - C(O)CH3]+ | [C5H11O3]+ |

| 101 | [C(OCH3)3]+ | [C4H9O3]+ |

This data is predictive and based on common fragmentation patterns of ketones and orthoesters.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive compounds, and it can also be applied to compounds like this compound. sigmaaldrich.comrcilabscan.com HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase. sigmaaldrich.com For purity assessment, a sample of the compound is analyzed, and the area of the main peak is compared to the total area of all peaks in the chromatogram.

A reversed-phase HPLC method would be suitable for this compound, given its moderate polarity. A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

These parameters are illustrative and would require optimization for specific applications.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. ethernet.edu.etresearchgate.netcore.ac.uk By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons of the acetyl group, the methylene (B1212753) protons, and the protons of the three methoxy groups. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon, the quaternary carbon of the acetal (B89532), the methylene carbon, the acetyl methyl carbon, and the methoxy carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ~2.20 | Singlet | 3H | CH₃-C=O | |

| ~2.90 | Singlet | 2H | -CH₂- | |

| ~3.30 | Singlet | 9H | -O-CH₃ | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| ~207 | C=O | |||

| ~102 | C(OCH₃)₃ | |||

| ~52 | -O-CH₃ | |||

| ~45 | -CH₂- |

Predicted chemical shifts are based on standard values for similar functional groups and may vary depending on the solvent and experimental conditions. chegg.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. pressbooks.publibretexts.orgnih.gov

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone. masterorganicchemistry.compressbooks.pub Other significant absorptions would include C-O stretching from the methoxy groups and various C-H stretching and bending vibrations. libretexts.org Raman spectroscopy would also detect these vibrations, often providing stronger signals for more symmetric, less polar bonds. spectroscopyonline.comualberta.caavantesusa.com

Table 4: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1715 (Strong, Sharp) | 1715 (Weak) |

| C-O (Ether) | Stretch | 1150-1085 (Strong) | 1150-1085 (Moderate) |

| sp³ C-H | Stretch | 2950-2850 (Moderate) | 2950-2850 (Strong) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or five decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound (C₇H₁₄O₄), HRMS can confirm its elemental composition by comparing the experimentally measured mass of its molecular ion (or a common adduct like [M+H]⁺ or [M+Na]⁺) with the calculated theoretical mass.

Table 5: HRMS Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₇H₁₄O₄ | 162.08921 |

| [M+H]⁺ | C₇H₁₅O₄⁺ | 163.09649 |

This precise mass measurement is a critical component of the compound's characterization, providing a high degree of confidence in its identity.

Crystallographic Analysis for Solid-State Structure Determination

The foundational principle of X-ray crystallography involves irradiating a single crystal of the target compound with a beam of X-rays. wikipedia.org The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. nih.gov By measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this electron density map, the positions of the individual atoms can be determined, leading to a complete molecular structure.

For a compound like this compound, the first and often most challenging step would be to grow a high-quality single crystal suitable for X-ray diffraction. This typically involves slow evaporation of a saturated solution, or other controlled crystallization techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled, often to liquid nitrogen temperatures, to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

The analysis of the diffraction pattern would reveal key crystallographic parameters. These include the dimensions of the unit cell (the basic repeating unit of the crystal lattice) and the crystal system to which it belongs. Further analysis provides the space group, which describes the symmetry elements present within the crystal structure.

The ultimate result of a successful crystallographic analysis of this compound would be a detailed model of its molecular structure. This would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. For instance, it would definitively determine the geometry around the central ketone carbonyl group and the tetrahedral arrangement of the methoxy groups.

While experimental data is not available, the following table illustrates the type of information that would be obtained from a crystallographic analysis of this compound. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Hypothetical Value |

| Chemical Formula | C7H14O4 |

| Formula Weight | 162.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 925.4 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.16 g/cm³ |

Conclusion and Future Directions

Summary of Current Academic Understanding of 4,4,4-Trimethoxybutan-2-one

Theoretical assessments suggest that this compound could participate in a range of chemical transformations. The ketone moiety is susceptible to nucleophilic addition and reactions at the alpha-carbon. The trimethoxy group, being an orthoester, is expected to be stable under basic conditions but would likely hydrolyze under acidic conditions to form a methyl ester and methanol (B129727). This reactivity profile opens up possibilities for its use in the synthesis of more complex molecules.

Identification of Emerging Research Avenues and Untapped Potential

The limited research into this compound presents a landscape of untapped potential. Several emerging research avenues can be identified based on its chemical structure:

As a Precursor in Complex Molecule Synthesis: The dual functionality of this compound makes it an attractive starting material for the synthesis of various organic compounds. Future research could explore its use in the creation of heterocyclic compounds, polyfunctionalized acyclic molecules, and natural product analogues. The controlled manipulation of its two reactive centers could lead to efficient and novel synthetic pathways.

Development of Novel Protecting Group Strategies: The trimethoxymethyl group is related to orthoester protecting groups, which are valuable in multi-step organic synthesis. Research into the specific stability and cleavage conditions of the this compound moiety could lead to the development of new protecting group strategies for ketones or other functional groups.

Exploration in Materials Science: The potential for this compound to undergo polymerization or to be incorporated into polymer backbones has not been explored. Its unique structure could impart interesting properties to new materials, such as altered solubility, thermal stability, or degradability.

Interdisciplinary Research Opportunities Involving this compound

The distinct chemical characteristics of this compound also suggest several opportunities for interdisciplinary research:

Medicinal Chemistry: While no biological activity has been reported, many small organic molecules with ketone and ether functionalities exhibit bioactivity. Screening this compound and its derivatives for potential therapeutic effects could be a fruitful area of investigation. Its potential as a scaffold for the development of new drug candidates warrants exploration.

Computational Chemistry: In the absence of extensive experimental data, computational studies can provide valuable insights into the properties and reactivity of this compound. Density functional theory (DFT) and other computational methods could be employed to predict its spectroscopic characteristics, reaction mechanisms, and potential interactions with biological targets. Such studies could guide future experimental work.

Chemical Engineering: For any potential industrial application, the development of an efficient and scalable synthesis for this compound is crucial. Research in chemical engineering could focus on optimizing reaction conditions, developing catalytic processes, and designing efficient purification methods to produce this compound in larger quantities.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,4,4-Trimethoxybutan-2-one with high purity?

- Answer: The synthesis typically involves acetylation and methoxylation steps. To confirm the novelty of the compound or replicate existing protocols, researchers should cross-reference databases like SciFinder and Reaxys. These platforms provide access to peer-reviewed procedures, including reaction conditions (e.g., solvent systems, catalysts) and purification techniques. For example, column chromatography with silica gel and methanol-free eluents is often used to avoid demethylation side reactions. Verification via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers characterize the structural and functional properties of this compound?

- Answer: Characterization should include:

- Spectroscopic Analysis: H and C NMR to identify methoxy groups (δ ~3.2–3.5 ppm for OCH) and ketone functionality.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (CHO, theoretical m/z 162.0892).

- Chromatographic Purity: HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. PubChem data can provide preliminary benchmarks for comparison .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Waste Disposal: Segregate chemical waste in designated containers and collaborate with certified waste management services for environmentally safe disposal, as improper handling could release toxic intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound?

- Answer: Discrepancies often arise from differences in analytical methods or impurities. To address this:

- Reproduce Published Data: Validate experimental conditions (e.g., solvent purity, temperature control) from conflicting studies.

- Advanced Analytical Techniques: Employ C DEPT NMR to distinguish between stereoisomers or degradation products.

- Collaborative Validation: Share samples with independent labs for cross-verification using standardized protocols. Refer to impurity profiles in pharmacopeial standards (e.g., EP or USP guidelines) for trace analysis .

Q. What strategies are effective in optimizing the stability of this compound under varying storage conditions?

- Answer: Stability studies should follow ICH Q1A guidelines:

- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Light Sensitivity: Use amber glass vials and UV/Vis spectroscopy to detect photolytic byproducts.

- pH-Dependent Stability: Assess hydrolysis rates in buffered solutions (pH 1–13) to identify degradation pathways. Data from fragrance safety assessments (e.g., IFRA standards) may provide insights into oxidative stability .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Answer: Method validation requires:

- Specificity: Demonstrate resolution from structurally similar compounds (e.g., 4,4-diethoxybutan-2-one) using GC-MS or LC-MS/MS.

- Linearity and Sensitivity: Establish a calibration curve (0.1–100 µg/mL) with R > 0.995 and LOD/LOQ ≤ 0.05 µg/mL.

- Recovery Studies: Spike known concentrations into biological or environmental samples (e.g., serum, soil) and calculate recovery rates (85–115%).

- Inter-laboratory Reproducibility: Adopt protocols from regulatory frameworks like FDA Bioanalytical Method Validation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

- Answer:

- In Vitro Models: Use hepatic microsomes or cell lines (e.g., HepG2) to identify phase I/II metabolites via LC-HRMS.

- Isotopic Labeling: Synthesize C-labeled analogs to track metabolic fate.

- Data Integration: Align fragmentation patterns with databases (e.g., METLIN) and correlate findings with toxicity assays (e.g., Ames test). Ensure alignment with ethical guidelines for in vivo studies .

Q. What statistical approaches are recommended for analyzing contradictory data in catalytic studies involving this compound?

- Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) to identify variables (e.g., catalyst loading, temperature) causing divergence.

- Error Propagation Models: Quantify uncertainties in kinetic data using Monte Carlo simulations.

- Meta-Analysis: Aggregate results from multiple studies to identify trends, weighting data by sample size and methodological rigor. Reference experimental design frameworks from peer-reviewed chemistry journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.